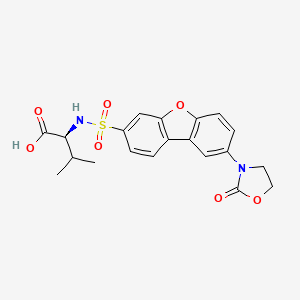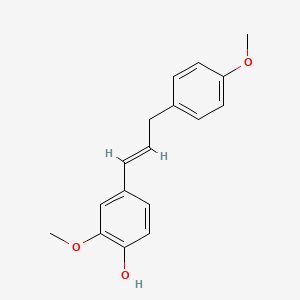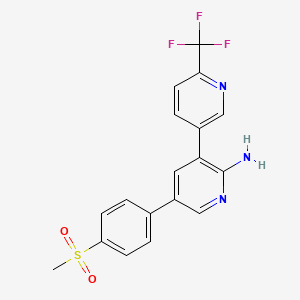
m-PEG4-phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M-PEG4-phosphonic acid is a PEG-based PROTAC linker . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .
Synthesis Analysis
M-PEG4-phosphonic acid can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecular formula of m-PEG4-phosphonic acid is C9H21O7P . It has a molecular weight of 272.23 g/mol . The structure features two hydroxy moieties, one P=O double bond, and one P–C bond .Chemical Reactions Analysis
M-PEG4-phosphonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The reaction of H3PO4 with active radicals is thermodynamically favorable, proving that ABC dry powder extinguishes fire mainly relies on chemical inhibition on H and OH radicals .Physical And Chemical Properties Analysis
M-PEG4-phosphonic acid has a molecular weight of 272.23 g/mol . It has a topological polar surface area of 94.4 Ų and a complexity of 206 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .科学的研究の応用
1. Nanoparticle Functionalization and Stabilization
m-PEG4-phosphonic acid has been utilized in the functionalization and stabilization of nanoparticles. For example, phosphonic acid-terminated poly(ethylene glycol) (PEG) has been synthesized and used in preparing stable, water-dispersible multifunctional upconverting luminescent nanohybrids (Kurowska et al., 2022). Additionally, PEG-based copolymers containing multiple phosphonic acid groups have been developed to provide colloidal stability to metal oxide nanoparticles, with applications in nanomaterials and nanomedicine (Berret & Graillot, 2022).
2. Biomedical Applications
In biomedical applications, m-PEG4-phosphonic acid derivatives have been used for enhancing the properties of nanoparticles. For instance, PEG-conjugated iron oxide nanoparticles with phosphonic acid-terminated PEG showed enhanced colloidal stability and protein resistance, making them suitable for drug delivery (Cao et al., 2018). Another study demonstrated the use of phosphonic acid PEG copolymers for coating iron oxide nanocrystals, enhancing their pharmacokinetics and stability in magnetic resonance imaging (MRI) (Ramniceanu et al., 2016).
3. Surface Modification and Coating
m-PEG4-phosphonic acid has been applied in surface modification and coating. For example, phosphonic acid terminated PEG oligomers were used to functionalize cerium oxide nanoparticles, resulting in suspensions that are stable and redispersible in various solvents, with potential applications in polymer surface modification and solid-stabilized emulsions (Qi et al., 2012).
Safety And Hazards
将来の方向性
特性
CAS番号 |
750541-89-0 |
|---|---|
製品名 |
m-PEG4-phosphonic acid |
分子式 |
C9H21O7P |
分子量 |
272.23 |
IUPAC名 |
(2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid |
InChI |
InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12) |
InChIキー |
QCYYJJNJMLEPMA-UHFFFAOYSA-N |
SMILES |
O=P(O)(O)CCOCCOCCOCCOC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
m-PEG4-phosphonic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



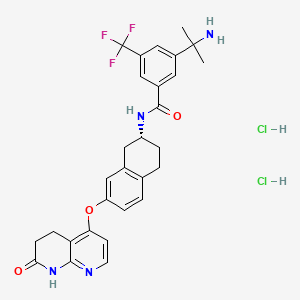

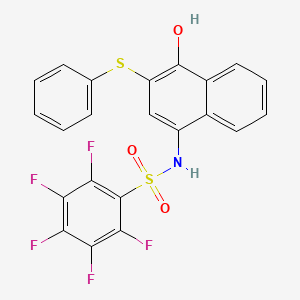
![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)

